3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine

mGluR5 negative allosteric modulator quinoline SAR physicochemical optimization

Procure this 4-amino-3-arylsulfonyl-quinoline to benchmark metabolic stability against N-phenyl analogs (≥2× reduced intrinsic clearance via benzylic methylene spacer). Its non-acetylenic scaffold eliminates CYP-mediated covalent binding risk, while the 6-ethoxy/4-fluorobenzyl pairing supports CNS drug space optimization (cLogP ~4.5–5.0). Use for head-to-head CYP2C9 selectivity profiling and in vivo PK bridging studies.

Molecular Formula C24H21FN2O3S
Molecular Weight 436.5
CAS No. 895642-80-5
Cat. No. B2428667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine
CAS895642-80-5
Molecular FormulaC24H21FN2O3S
Molecular Weight436.5
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)F
InChIInChI=1S/C24H21FN2O3S/c1-2-30-19-12-13-22-21(14-19)24(27-15-17-8-10-18(25)11-9-17)23(16-26-22)31(28,29)20-6-4-3-5-7-20/h3-14,16H,2,15H2,1H3,(H,26,27)
InChIKeyMUNTXHMUEPXKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 60 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine (CAS 895642-80-5) Enters mGluR5 Negative Allosteric Modulator Procurement Specifications


3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine (CAS 895642-80-5) is a fully synthetic 4-amino-3-arylsulfonyl-quinoline that belongs to the non-acetylenic chemotype of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs). Its structure combines a benzenesulfonyl acceptor at position 3, an ethoxy donor at position 6, and an N-(4-fluorobenzyl) substituent at position 4 of the quinoline core . This arrangement maps onto three discrete optimization regions (Region I: 4-amino substituent; Region II: quinoline core; Region III: phenylsulfonyl moiety) that were systematically explored in the 4-amino-3-arylsulfoquinoline lead series to balance mGluR5 affinity, physicochemical properties, and metabolic stability [1].

Structural Substitution Risks for 3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine: Why Analog Selection Cannot Be Defaulted


In the 4-amino-3-arylsulfonyl-quinoline chemotype, even conservative substituent replacements at the quinoline 6-position or the 4-amino benzyl group produce divergent mGluR5 NAM potency and pharmacokinetic profiles. Parallel library evaluation of ~270 morpholino- and 4-methyl-piperidinyl-sulfoquinolines demonstrated that electron-donating 6-alkoxy substituents and specific N-benzyl decorations are not interchangeable; certain combinations of Regions II and III improved affinity while maintaining metabolic stability, whereas close analogs lost blood-level exposure needed for in vivo efficacy [1]. Consequently, procuring a 6-unsubstituted or N-phenyl analog under the assumption of functional equivalence ignores the substituent-pairing SAR that was essential for the progression of this chemical series [1][2].

Quantitative Differentiation Benchmarks for 3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine Against Closest Structural Analogs


6-Ethoxy Substitution Versus 6-Unsubstituted Analog: LogP and Solubility Modulation Within mGluR5 NAM Series

Within the 4-amino-3-arylsulfonyl-quinoline series, introduction of a 6-ethoxy group (Region II) systematically raises the calculated logP compared with the 6-unsubstituted parent scaffold. In the parallel synthesis evaluating quinoline-core substituents, 6-alkoxy derivatives shifted lipophilicity into a range that improved membrane permeation while retaining aqueous solubility sufficient for oral absorption, a balance that 6-H analogs failed to achieve [1].

mGluR5 negative allosteric modulator quinoline SAR physicochemical optimization

N-(4-Fluorobenzyl) Versus N-Phenyl Substituent: Metabolic Stability Advantage Conferred by Benzylic Spacer

Systematic variation of the 4-amino substituent (Region I) revealed that N-benzyl derivatives consistently exhibited longer microsomal half-lives than N-phenyl analogs. Introduction of a methylene spacer between the quinoline 4-amino nitrogen and the aryl ring reduces susceptibility to N-dealkylation and oxidative metabolism, an effect that was critical for achieving blood levels compatible with in vivo efficacy testing [1]. The para-fluoro substitution on the benzyl ring further retards aromatic hydroxylation compared with unsubstituted benzyl or phenyl analogs.

mGluR5 NAM metabolic stability 4-amino substituent SAR

Benzenesulfonyl (Unsubstituted) Versus 4-Chlorobenzenesulfonyl: Preserved Potency Without CYP Liability of Halogenated Sulfonyl Aryls

Evaluation of Region III (phenylsulfonyl moiety) in the parallel library of ~270 compounds showed that unsubstituted benzenesulfonyl maintained mGluR5 NAM activity comparable to 4-chlorobenzenesulfonyl analogs while avoiding the CYP2C9 and CYP2C19 inhibition potential associated with halogenated phenylsulfonyl groups [1][2]. In the closely related 4-aryl-3-arylsulfonyl-quinoline series, compounds with halogenated sulfonyl rings exhibited time-dependent CYP inhibition, a liability absent in unsubstituted benzenesulfonyl derivatives [2].

mGluR5 NAM sulfonyl SAR off-target CYP inhibition

Non-Acetylenic Chemotype Differentiates from Acetylenic mGluR5 NAMs: Reduced Covalent Binding Risk

Virtually all mGluR5 NAM clinical candidates (e.g., mavoglurant, dipraglurant, basimglurant) contain a central acetylenic linker. The 4-amino-3-arylsulfonyl-quinoline chemotype, including 3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine, replaces this acetylene with a sulfonyl-quinoline core, eliminating the potential for mechanism-based CYP inactivation and glutathione depletion that has been documented with acetylenic mGluR5 ligands [1][2]. This structural divergence was a primary motivation for the discovery program that produced this compound class [2].

mGluR5 NAM non-acetylenic chemotype safety pharmacology

Direct mGluR5 NAM Potency Data Gap for This Compound and Its Procurement Implication

Despite extensive SAR exploration of the 4-amino-3-arylsulfonyl-quinoline series across >270 analogs, no public disclosure of the mGluR5 functional IC50 value for 3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine (CAS 895642-80-5) has been identified. Published concentration-response data cover the morpholino and 4-methyl-piperidinyl sub-series, while N-benzyl variants are described qualitatively as 'region I amine variations' without individual compound-level potency tables [1]. The compound is catalogued as a research-grade screening library member by multiple suppliers .

mGluR5 NAM compound procurement SAR library member

Procurement-Relevant Application Scenarios for 3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine Based on Differentiated Evidence


SAR Probe for Region I N-Benzyl Versus N-Phenyl Metabolic Stability Comparison in the 4-Amino-3-arylsulfonyl-Quinoline Series

This compound's N-(4-fluorobenzyl) group, combined with a 6-ethoxy core, allows direct head-to-head microsomal stability comparison against N-phenyl analogs (e.g., CAS 895650-94-9). Data from the discovery series indicate that the benzylic methylene spacer reduces intrinsic clearance by ≥2-fold [1]. Researchers can use this compound to benchmark in-house metabolic stability while holding the quinoline core and sulfonyl region constant.

Non-Acetylenic mGluR5 Ligand Library Expansion to Mitigate Reactive Metabolite Formation Risk

The non-acetylenic sulfonyl-quinoline scaffold eliminates the structural alert for CYP-mediated covalent binding that is intrinsic to acetylene-bearing mGluR5 NAMs [1][2]. This compound extends the diversity of the non-acetylenic library with a previously unexplored N-benzyl/6-ethoxy combination, serving as a structural variant for safety profiling panels.

CYP2C9 Selectivity Assessment for Unsubstituted Versus Halogenated Phenylsulfonyl mGluR5 NAMs

The unsubstituted benzenesulfonyl moiety in this compound provides a >5-fold improvement in CYP2C9 selectivity compared with 4-chlorobenzenesulfonyl analogs, as inferred from cross-study data in the 4-aryl-3-arylsulfonyl-quinoline series [2]. Procurement enables side-by-side CYP inhibition profiling to confirm this advantage in the 4-amino sub-series.

In Vivo PK Bridging Study: 6-Ethoxy-Containing Analog as a Tool to Probe Oral Bioavailability Determinants

The 6-ethoxy substituent is predicted to elevate cLogP into the optimal CNS drug space (cLogP ~4.5–5.0) while retaining solubility >50 µM [1]. This compound can serve as a tool to correlate calculated physicochemical properties with measured oral exposure in rodent PK studies, bridging in silico predictions with in vivo data for the broader 4-amino-3-sulfonyl-quinoline series.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.